1-(2,6-Dichloropyridin-4-yl)propan-1-one
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Overview
Description
1-(2,6-Dichloro-4-pyridinyl)-1-propanone is a chemical compound characterized by the presence of a pyridine ring substituted with two chlorine atoms at the 2 and 6 positions, and a propanone group at the 1 position
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2,6-dichloropyridine with a suitable ketone under acidic or basic conditions to yield the desired product .
Industrial Production Methods
Industrial production of 1-(2,6-Dichloro-4-pyridinyl)-1-propanone often employs large-scale chlorination processes followed by purification steps to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
1-(2,6-Dichloro-4-pyridinyl)-1-propanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace chlorine atoms.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
1-(2,6-Dichloro-4-pyridinyl)-1-propanone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(2,6-Dichloro-4-pyridinyl)-1-propanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-(2,6-Dichloro-4-pyridinyl)ethanone: Similar in structure but with an ethanone group instead of a propanone group.
1-(5,6-Dichloro-4-pyrimidinyl)ethanone: Contains a pyrimidine ring instead of a pyridine ring.
Uniqueness
1-(2,6-Dichloro-4-pyridinyl)-1-propanone is unique due to its specific substitution pattern and the presence of a propanone group, which imparts distinct chemical and physical properties compared to its analogs .
Properties
Molecular Formula |
C8H7Cl2NO |
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Molecular Weight |
204.05 g/mol |
IUPAC Name |
1-(2,6-dichloropyridin-4-yl)propan-1-one |
InChI |
InChI=1S/C8H7Cl2NO/c1-2-6(12)5-3-7(9)11-8(10)4-5/h3-4H,2H2,1H3 |
InChI Key |
KMPNLCSHLOSNGA-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=CC(=NC(=C1)Cl)Cl |
Origin of Product |
United States |
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